富马酸钠

描述

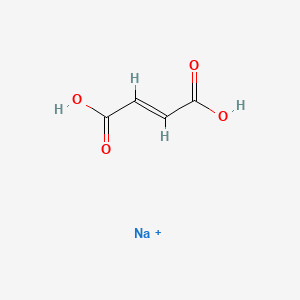

Fumaric acid, sodium salt, also known as Sodium fumarate, is a compound with the molecular formula Na2C4H2O4 . It is the sodium salt of fumaric acid and is used as an acidity regulator in processed foods . It appears as an odorless, white, crystalline powder and is soluble in water .

Synthesis Analysis

Fumaric acid can be produced by the isomerization of maleic acid or glucose fermentation . The isomerization of maleic acid to fumaric acid can be achieved through several different methods. One method is the use of a strong base, such as sodium hydroxide or potassium hydroxide, to convert maleic acid into its salt form. The salt is then heated to a high temperature, causing it to undergo a dehydration reaction to form fumaric acid .Molecular Structure Analysis

Sodium fumarate has a molecular formula of Na2C4H2O4 . Fumaric acid is the trans isomer of butenedioic acid, while maleic acid is the cis isomer .Chemical Reactions Analysis

The thermal behavior of fumaric acid and its sodium salt has been investigated. On heating, sublimation of fumaric acid is observed, while the thermal decomposition of the sodium fumarate occurs with the formation of a mixture of sodium carbonate and carbonaceous residue .Physical And Chemical Properties Analysis

Sodium fumarate appears as an odorless, white, crystalline powder and is soluble in water . Fumaric acid is a crystalline solid which appears as colorless or white in color. Its melting point is 287 degrees C and its density is 1.635 gram per cubic cm .科学研究应用

- Fumaric acid is commonly used as a food additive, particularly in the production of beverages and baked goods .

- It’s used to enhance flavor and maintain the quality and safety of food products .

- Fumaric acid is used in the pharmaceutical industry as an ingredient in medications and as a flavoring agent .

- It’s also used in the production of therapeutic drugs .

- Fumaric acid has applications in the manufacturing of polymers, resins, and coatings .

- It’s used in the production of synthetic resins and biodegradable polymers .

- Fumaric acid is produced on a large scale by the petrochemical route but the current tendency is towards implementing “green production” and environmental friendly technologies like biotechnological production of fumaric acid using low-cost raw materials .

- Numerous studies focus on improving the fermentation process not only by using renewable raw material and genetically modified microorganisms, but also by developing and applying different downstream techniques for easy recovery of fumaric acid from the fermented broth .

Food and Beverage Industry

Pharmaceutical Industry

Manufacturing Industry

Biotechnology

Neurology, Immunology, Dermatology and Bio-nanotechnology

- Sodium fumarate and fumaric acid are sometimes used as terminal electron acceptors in the cultivation of certain anaerobic microorganisms .

- When exposed to natural light, skin naturally makes fumaric acid . It was originally used to treat an autoimmune condition called psoriasis .

- Fumaric acid plays an important role as an intermediate in the citric acid cycle (or the Krebs cycle). This cycle is very important and helps produce energy from carbs, fats, and proteins in humans .

Microbiology

Cosmetics

Energy Production

Chemical Synthesis

Flavor Enhancer

- Fumaric acid can be used as an effective antimicrobial agent because it can disrupt microbial activity by interacting with the microbial’s cell wall .

- Fumaric acid is used as a flavoring agent or adjuvant in food and beverages due to its fruity-like flavor .

- Fumaric acid is commonly added to different foods or beverages to regulate acidity and pH as it is an acidulant .

Antimicrobial Agent

Curing or Pickling Agent

Flavoring Agent or Adjuvant

Leavening Agent

pH Control Agent

Coagulant in Pudding Mixes

安全和危害

Inhalation of fumaric acid, sodium salt may irritate the nose, throat, and upper respiratory tract. Contact may cause skin irritation and may be irritating to the eyes. It may be harmful if swallowed . Fumaric acid and its sodium salts can damage the kidney, digestive system, and liver, and cause flushing .

属性

IUPAC Name |

sodium;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/b2-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVKOZSIJXBAJG-TYYBGVCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)O)\C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4NaO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fumaric acid, sodium salt | |

CAS RN |

7704-73-6 | |

| Record name | Sodium fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fumaric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

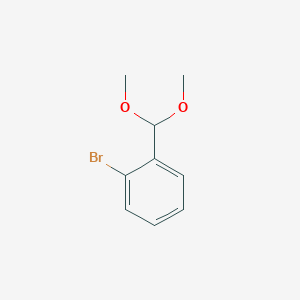

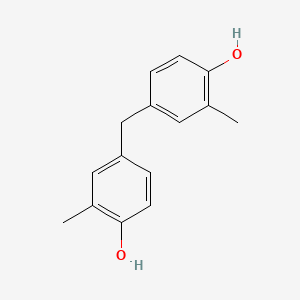

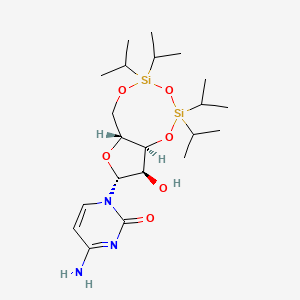

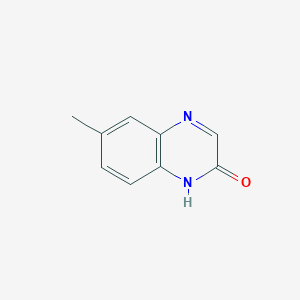

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

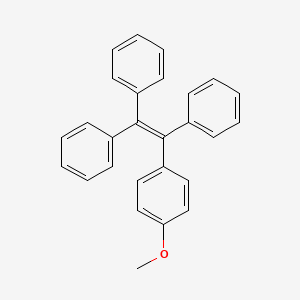

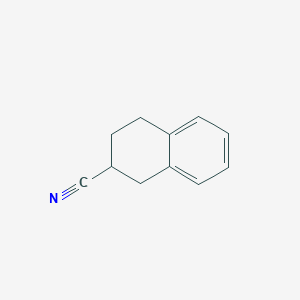

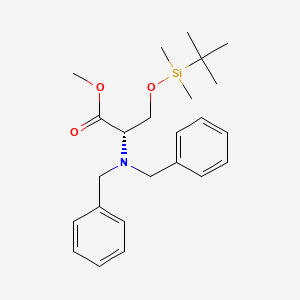

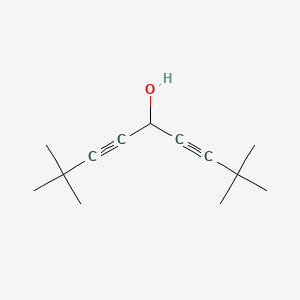

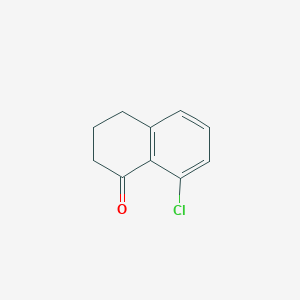

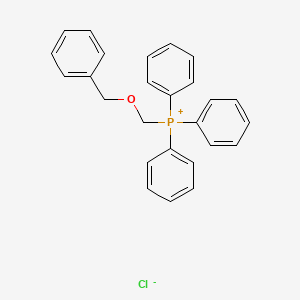

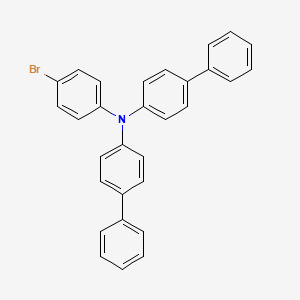

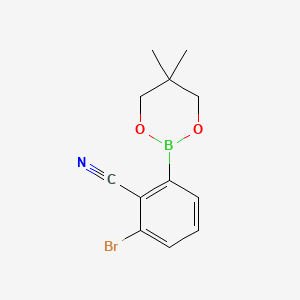

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。